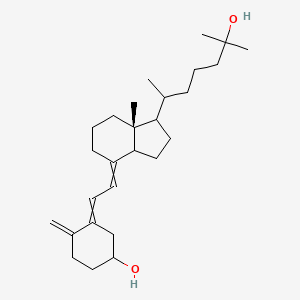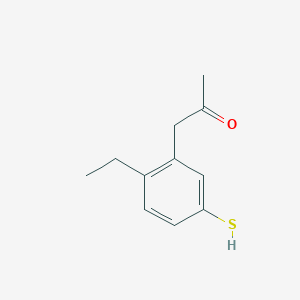
1-(2-Ethyl-5-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an ethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5-mercaptophenyl)propan-2-one typically involves the reaction of 2-ethyl-5-mercaptophenyl derivatives with appropriate ketones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethyl-5-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) may be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
1-(2-Ethyl-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ketone group may also participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- 1-(2-Ethyl-4-mercaptophenyl)propan-2-one
- 1-(2-Ethyl-6-mercaptophenyl)propan-2-one
- 1-(2-Methyl-5-mercaptophenyl)propan-2-one
Comparison: 1-(2-Ethyl-5-mercaptophenyl)propan-2-one is unique due to the specific positioning of the ethyl and mercapto groups on the phenyl ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C11H14OS |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
1-(2-ethyl-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-9-4-5-11(13)7-10(9)6-8(2)12/h4-5,7,13H,3,6H2,1-2H3 |
Clé InChI |
WBSNSMSIXPWRJI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)S)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
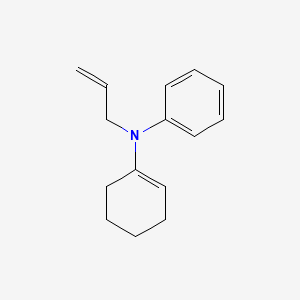
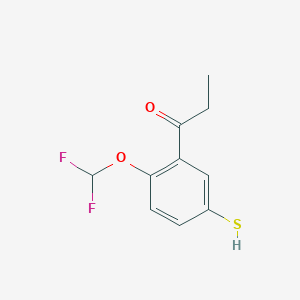
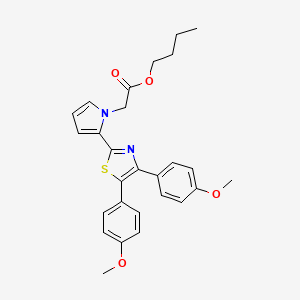
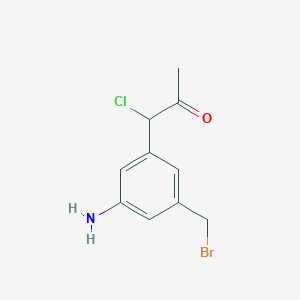


![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)

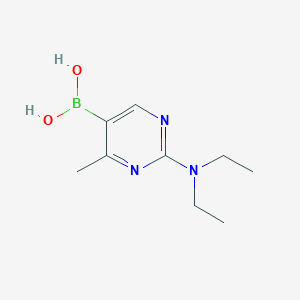
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)

